Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Orthogonal reactivity Medicinal chemistry PROTAC linker synthesis

Researchers requiring a piperazine-phenyl scaffold with three orthogonal reactive handles often face multi-step synthesis to install aldehyde, ester, and protected amine functionalities. This compound resolves that bottleneck with all three pre-installed: • 3-Formyl group: chemoselective oxime/hydrazone ligation without disturbing ester or Boc. • 4-Methoxycarbonyl group: orthogonal hydrolysis/amidation while Boc remains intact. • Boc-protected piperazine: final-stage deprotection after all other manipulations. The 3,4-substitution uniquely enables intramolecular cyclization to phthalide/isoindolone systems-geometrically impossible for the 3,5-regioisomer (CAS 2418662-59-4). ≥98% purity.

Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
Cat. No. B13918030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
Molecular FormulaC18H24N2O5
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)C=O
InChIInChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-9-7-19(8-10-20)14-5-6-15(16(22)24-4)13(11-14)12-21/h5-6,11-12H,7-10H2,1-4H3
InChIKeySUSQNUJVENODIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-(3-Formyl-4-(Methoxycarbonyl)Phenyl)Piperazine-1-Carboxylate (CAS 2504915-16-4): A Dual-Handle Piperazine Building Block for Medicinal Chemistry and PROTAC Synthesis


Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 2504915-16-4) is a protected piperazine derivative bearing a 3-formyl-4-(methoxycarbonyl)phenyl substituent, with molecular formula C₁₈H₂₄N₂O₅ and molecular weight 348.39 g/mol . The compound combines a Boc-protected piperazine nitrogen with two orthogonally reactive aromatic handles—an aldehyde at the 3-position and a methyl ester at the 4-position—on the phenyl ring . It is commercially available at 95–98% purity from multiple suppliers and is classified as a pharmaceutical intermediate, with predicted physicochemical properties including density of 1.203±0.06 g/cm³ and boiling point of 505.1±50.0 °C .

Why Generic Substitution of Tert-Butyl 4-(3-Formyl-4-(Methoxycarbonyl)Phenyl)Piperazine-1-Carboxylate Fails: Substitution Pattern Dictates Reactivity


The 3-formyl-4-(methoxycarbonyl) substitution pattern on the phenyl ring is not interchangeable with close analogs, because the ortho relationship between the aldehyde and methyl ester groups enables unique intramolecular cyclization pathways (e.g., lactone or isoindolone formation) that are geometrically impossible in the des-formyl analog (CAS 158985-36-5, which lacks the aldehyde entirely), the 3,5-regioisomer (CAS 2418662-59-4, where the meta relationship precludes ortho-condensation), or the des-ester analog (CAS 1257849-25-4, which lacks the methoxycarbonyl group) [1][2]. Furthermore, the Boc protecting group is essential for synthetic orthogonality; its premature removal would expose the piperazine secondary amine to unwanted side reactions during aldehyde or ester manipulations . Substituting any of these three functional domains—the aldehyde, the methyl ester, or the Boc group—fundamentally alters the compound's reactivity profile and its suitability as a modular intermediate.

Quantitative Differentiation of Tert-Butyl 4-(3-Formyl-4-(Methoxycarbonyl)Phenyl)Piperazine-1-Carboxylate Versus Closest Analogs: A Head-to-Head Evidence Guide


Orthogonal Dual Reactive Handles: Aldehyde Plus Methyl Ester Versus Single-Handle Des-Formyl Analog

The target compound possesses two chemically distinct, orthogonally addressable electrophilic groups on the phenyl ring—a formyl (aldehyde) at position 3 and a methoxycarbonyl (methyl ester) at position 4. In contrast, the des-formyl analog tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 158985-36-5) carries only the methyl ester handle. The aldehyde enables chemoselective conjugation via reductive amination, oxime formation, or hydrazone ligation without perturbing the methyl ester, which can subsequently be hydrolyzed to the carboxylic acid for amide coupling . This dual-handle architecture supports sequential, programmable derivatization in a single synthetic intermediate. The des-formyl analog requires additional synthetic steps (e.g., formylation or halogenation–formylation) to introduce a second reactive site, increasing step count by a minimum of 1–2 steps [1].

Orthogonal reactivity Medicinal chemistry PROTAC linker synthesis

Regioisomeric Ortho-Aldehyde/Ester Architecture Enables Intramolecular Cyclization Chemistry Inaccessible to 3,5-Meta Regioisomer

The 3-formyl-4-(methoxycarbonyl) substitution pattern places the aldehyde and ester in an ortho relationship on the phenyl ring. This spatial proximity permits acid- or base-catalyzed intramolecular cyclization to form phthalide (lactone) or isoindolone scaffolds—transformations that are geometrically prohibited in the 3,5-regioisomer tert-butyl 4-[3-formyl-5-(methoxycarbonyl)phenyl]piperazine-1-carboxylate (CAS 2418662-59-4), where the formyl and methoxycarbonyl groups occupy meta positions [1]. Both compounds share the identical molecular formula (C₁₈H₂₄N₂O₅, MW 348.39) and nearly identical predicted bulk properties (density: 1.203±0.06 g/cm³ for both; boiling point: 505.1±50.0 °C for target vs. 505.0±50.0 °C for regioisomer), making them indistinguishable by simple physicochemical screens yet functionally non-interchangeable for cyclization-dependent synthetic routes [1].

Cyclization chemistry Heterocycle synthesis Regioselective functionalization

Physicochemical Property Differentiation: Higher Hydrogen-Bond Acceptor Count and Polar Surface Area Versus Des-Formyl Analog

The additional formyl group on the target compound increases its hydrogen-bond acceptor count from 5 (des-formyl analog, CAS 158985-36-5) to an estimated 7, and raises the topological polar surface area (TPSA) above the 59.1 Ų reported for the des-formyl analog [1]. The des-formyl analog has a computed XLogP3 of 2.6 [1]; the target compound, with an additional polar formyl group, is predicted to exhibit lower lipophilicity (estimated SlogP ~2.3 based on the ZINC database for C₁₈H₂₄N₂O₅ scaffolds) and concomitantly improved aqueous solubility profiles, which can be advantageous for subsequent bioconjugation reactions conducted in aqueous or mixed aqueous-organic media [2]. These differences, while modest in absolute magnitude, alter chromatographic retention behavior and solvent partition characteristics during purification.

Physicochemical profiling Drug-likeness Solubility prediction

Procurement Differentiation: Purity Specifications, Price Tier, and Commercial Availability Landscape

The target compound is commercially available at 95% purity (ChemShuttle, catalog no. 197913) and 98% purity (CymitQuimica, ref. 54-OR1043271; Leyan, product no. 2311086), with pricing at approximately €500/g (CymitQuimica, 1 g scale) and ~¥1,485/g (Macklin, 1 g, 95% purity) [1]. The des-formyl analog (CAS 158985-36-5) is substantially less expensive at ~$93/g (Santa Cruz Biotechnology, 1 g) to ~¥420/g (AmatekSci, 1 g, 97% purity), reflecting the simpler synthesis without the formyl group [2]. The regioisomer (CAS 2418662-59-4) is priced at a significant premium of $1,619/0.5 g (Enamine, 95% purity)—approximately 6.5× the per-gram cost of the target compound—likely due to lower synthetic accessibility of the 3,5-substitution pattern [3]. The des-ester analog (CAS 1257849-25-4) is the least expensive at $62/g (AKSci) to ¥234/g (Macklin, 95% purity) . The target compound occupies a middle price tier that reflects its dual-handle synthetic value.

Chemical procurement Intermediate sourcing Cost analysis

PROTAC Linker and Bioconjugation Suitability: Aldehyde-Mediated Chemoselective Ligation Without Competing Ester Hydrolysis

The target compound's formyl group enables chemoselective oxime or hydrazone ligation with aminooxy- or hydrazide-functionalized payloads under mildly acidic conditions (pH 4–6) that leave the methyl ester intact, whereas the des-formyl analog lacks any aldehyde conjugation handle and requires pre-functionalization . This is particularly relevant for PROTAC (Proteolysis-Targeting Chimera) linker synthesis, where the piperazine ring serves as a common linker motif and the aldehyde provides a traceless or cleavable conjugation point . The Boc protecting group on the piperazine nitrogen remains stable under the mildly acidic oxime ligation conditions but can be quantitatively removed with TFA or HCl to reveal the secondary amine for subsequent E3 ligase ligand attachment [1]. In contrast, analogs lacking the aldehyde (CAS 158985-36-5) or the ester (CAS 1257849-25-4) each forfeit one dimension of this sequential three-point derivatization strategy.

PROTAC synthesis Bioconjugation Chemoselective ligation

Storage Stability and Handling: Cold-Chain Requirement Versus Ambient-Stable Analogs

The target compound requires storage at 2–8 °C as specified by ChemShuttle (catalog no. 197913), presumably due to the susceptibility of the aromatic aldehyde to air oxidation, whereas the des-formyl analog (CAS 158985-36-5) does not carry a published cold-storage requirement from multiple vendors [1]. The des-ester analog (CAS 1257849-25-4) is specified for storage at 4 °C under nitrogen by ChemScene, confirming that the formyl group—not the ester—drives the cold-chain requirement . This distinction has operational implications for laboratory inventory management: procurement of the target compound necessitates verified cold-shipping and refrigerated storage capacity, whereas the des-formyl analog can be stored under standard ambient conditions [1].

Storage stability Laboratory logistics Aldehyde oxidation

Optimal Application Scenarios for Tert-Butyl 4-(3-Formyl-4-(Methoxycarbonyl)Phenyl)Piperazine-1-Carboxylate Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Sequential Orthogonal Derivatization

In lead optimization programs where a piperazine-phenyl scaffold must be elaborated through three sequential, non-interfering transformations—aldehyde conjugation (oxime/hydrazone), ester hydrolysis/amidation, and Boc deprotection/amine capping—the target compound provides all three handles pre-installed. The des-formyl analog (CAS 158985-36-5) would require an additional formylation step to match this versatility, adding 1–2 synthetic steps and reducing overall yield. As established in Evidence Item 1, the dual-handle architecture eliminates this need, making the target compound the preferred choice when reaction sequence flexibility is paramount .

Synthesis of Cyclized Heterocyclic Scaffolds via Ortho-Aldehyde/Ester Condensation

When the synthetic route involves intramolecular cyclization between the aromatic aldehyde and ester groups to form phthalide, isoindolone, or related fused-ring systems, only the 3-formyl-4-(methoxycarbonyl) regioisomer (target compound) is competent. As demonstrated in Evidence Item 2, the 3,5-regioisomer (CAS 2418662-59-4) is structurally incapable of this cyclization despite identical molecular formula and nearly identical bulk properties [1]. Procurement specifications must explicitly verify the 3,4-substitution pattern by ¹H NMR or HPLC co-injection with an authentic standard to avoid costly synthetic failure.

PROTAC Linker Library Construction Requiring Aldehyde-Based Traceless Conjugation

For PROTAC development where the linker must connect an E3 ligase ligand (via the Boc-deprotected piperazine nitrogen) to a target-protein ligand (via the aldehyde-derived oxime or hydrazone), the target compound offers a three-point derivatization sequence. As described in Evidence Item 5, the aldehyde enables chemoselective ligation under conditions that preserve the methyl ester and Boc group . This is not achievable with the des-formyl analog (which cannot perform aldehyde-mediated conjugation) or the des-ester analog (which lacks the second carboxylate handle for alternative linker attachment geometry).

Budget-Constrained Academic Synthesis Where Aldehyde Functionality Is Non-Negotiable

When the synthetic route absolutely requires the aromatic aldehyde but also benefits from the methyl ester handle, the target compound's price point (~€500/g) represents a middle ground: it is more expensive than the des-ester analog (CAS 1257849-25-4, ~$62/g) but dramatically less costly than the 3,5-regioisomer (~$3,238/g equivalent), as quantified in Evidence Item 4 . For laboratories that cannot accommodate cold-chain storage, the des-ester analog stored under nitrogen at 4 °C may be the only viable alternative, albeit with the loss of the ester handle (Evidence Item 6) .

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